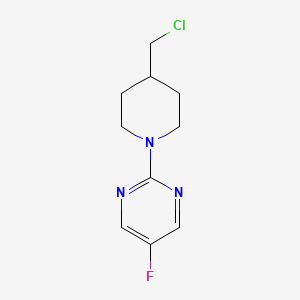

![molecular formula C16H17NO3 B2488464 N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide CAS No. 2034566-42-0](/img/structure/B2488464.png)

N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of cyclohexene derivatives, closely related to N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide, often involves catalytic processes or reactions that enable the formation of complex structures from simpler precursors. For instance, palladium-catalyzed three-component cyclization processes have been employed to synthesize cyclohexenecarboxamide derivatives, highlighting the versatility and efficiency of modern synthetic approaches in constructing complex molecular architectures (Yoon & Cho, 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide reveals intricate details about their spatial arrangement and bonding patterns. X-ray crystallography provides deep insights into the crystal structure, showcasing interactions such as hydrogen bonding that stabilize the structure. For example, structural characterization of related cyclohexenecarboxamide derivatives through X-ray diffraction analysis offers valuable information on their conformation and intramolecular interactions (Özer, Arslan, VanDerveer, & Külcü, 2009).

Chemical Reactions and Properties

Cyclohexene derivatives undergo a variety of chemical reactions, showcasing their reactivity and the influence of their structure on their chemical behavior. Phosphine-catalyzed annulations and reactions with carbon monoxide and arylhydrazines are notable examples, producing compounds with significant bioactivity and potential applications (Tran & Kwon, 2007).

科学的研究の応用

Synthesis and Chemical Properties

N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide, as a specific compound, does not directly appear in the literature. However, related compounds and methodologies provide insights into potential research applications and chemical behaviors. For instance, the phosphine-catalyzed [4 + 2] annulations offer efficient syntheses of cyclohexenes, suggesting that similar catalytic processes might be applicable for synthesizing structurally related compounds like N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide (Y. S. Tran & O. Kwon, 2007). These methodologies highlight the compound's relevance in organic synthesis, particularly in the construction of complex cyclohexene frameworks.

Catalysis and Material Science

Research on Pd nanoparticles supported on mesoporous graphitic carbon nitride for the selective formation of cyclohexanone underlines the potential of similar compounds in catalysis and material science. The high selectivity and conversion rates achieved suggest that derivatives of cyclohexenecarboxamide could be explored as intermediates or catalysts in various chemical transformations (Yong Wang et al., 2011).

Pharmaceutical and Biological Research

Compounds structurally related to N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide have been evaluated for their potential biological activities. For instance, certain cyclohexane-1-carboxamides have been studied as apoptosis inducers, suggesting that modifications to the cyclohexenecarboxamide backbone might yield new therapeutic agents with antitumor properties (W. H. Abd-Allah & Mohamed F Elshafie, 2018).

Anticonvulsant Properties

The development of enaminone derivatives for potential anticonvulsant applications highlights the broader relevance of cyclohexenecarboxamide derivatives in medicinal chemistry. Research focused on evaluating cyclic enaminones connected to substituted aromatic rings via a sp2 hybridized linker, leading to the synthesis of compounds with pharmacological responses in acute seizure models. This research avenue suggests the potential of N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide derivatives in the development of new anticonvulsant drugs (Isis J. Amaye et al., 2021).

特性

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-16(12-4-2-1-3-5-12)17-10-14-6-7-15(20-14)13-8-9-19-11-13/h1-2,6-9,11-12H,3-5,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKVGIDAVQLJTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2488381.png)

![4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol](/img/structure/B2488385.png)

![4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile](/img/structure/B2488386.png)

![N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2488391.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2488394.png)

![3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2488395.png)

![5-(4-fluorobenzyl)-N-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2488397.png)

![N-(2-methoxy-1-methylethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2488402.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide](/img/structure/B2488403.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2488404.png)